Functional Antagonism at CXCR2/CXCR1: 1-Oxide Active, 1,1-Dioxide Inactive
In a head-to-head comparison within the same study, 3,4-diamino-2,5-thiadiazole-1-oxides demonstrated potent functional inhibition of Gro-α and IL-8 mediated hPMN MPO release in CXCR2- and CXCR1-expressing cell lines, whereas the closely related 3,4-diamino-2,5-thiadiazole-1,1-dioxide showed no functional activity despite comparable binding affinities in membrane assays [1].
| Evidence Dimension | Functional antagonism (hPMN MPO release assay) |
|---|---|
| Target Compound Data | Potent inhibitory activity in Gro-α and IL-8 mediated hPMN MPO release for CXCR2 and CXCR1 |
| Comparator Or Baseline | 3,4-diamino-2,5-thiadiazole-1,1-dioxide: no functional activity |
| Quantified Difference | Qualitative difference: active vs. inactive |
| Conditions | Human polymorphonuclear neutrophil (hPMN) MPO release assay; Gro-α (CXCR2 agonist) and IL-8 (CXCR1/CXCR2 agonist) stimulation |
Why This Matters
Procurement of the 1-oxide over the 1,1-dioxide is essential for projects requiring functional antagonism of CXCR2/CXCR1, as binding affinity alone does not translate to cellular efficacy.
- [1] Biju, P. et al. (2008). 3,4-Diamino-2,5-thiadiazole-1-oxides as potent CXCR2/CXCR1 antagonists. Bioorg. Med. Chem. Lett., 18(1), 228–231. View Source
